molecular formula C8H16Cl3O10P3 B562349 Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) CAS No. 109640-81-5

Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5)

Cat. No.: B562349
CAS No.: 109640-81-5
M. Wt: 471.5 g/mol
InChI Key: ABGXDFDVHPVXQI-UHFFFAOYSA-N
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Description

Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) is a complex polymer known for its robust chemical stability and versatile applications. This compound is synthesized through the polymerization of 2-chloroethanol, phosphate, oxirane, and phosphorus oxide (P2O5). It is widely used in various industrial applications due to its excellent thermal stability, mechanical properties, and chemical resistance.

Properties

CAS No.

109640-81-5

Molecular Formula

C8H16Cl3O10P3

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C6H12Cl3O4P.C2H4O.O5P2/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-2-3-1;1-6(2)5-7(3)4/h1-6H2;1-2H2;

InChI Key

ABGXDFDVHPVXQI-UHFFFAOYSA-N

SMILES

C1CO1.C(CCl)OP(=O)(OCCCl)OCCCl.O=P(=O)OP(=O)=O

Canonical SMILES

C1CO1.C(CCl)OP(=O)(OCCCl)OCCCl.O=P(=O)OP(=O)=O

Related CAS

109640-81-5

Synonyms

Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the following steps:

    Polymerization Reaction: The polymerization process begins with the reaction of 2-chloroethanol with phosphorus oxychloride (POCl3) to form an intermediate product.

    Addition of Oxirane: Oxirane (ethylene oxide) is then added to the intermediate product under controlled conditions to initiate the polymerization process.

    Incorporation of Phosphorus Oxide (P2O5): Phosphorus oxide (P2O5) is introduced to the reaction mixture to enhance the polymer’s stability and introduce phosphate groups into the polymer chain.

Industrial Production Methods: In industrial settings, the production of this polymer typically involves:

    Batch Reactors: Large-scale batch reactors are used to control the reaction conditions precisely, ensuring consistent polymer quality.

    Catalysts: Catalysts such as tertiary amines or metal salts are often employed to accelerate the polymerization process.

    Temperature and Pressure Control: The reaction is carried out under specific temperature and pressure conditions to optimize the yield and properties of the polymer.

Types of Reactions:

    Oxidation: The polymer can undergo oxidation reactions, particularly at the phosphate groups, leading to the formation of phosphoric acid derivatives.

    Substitution: The chlorine atoms in the polymer can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The polymer is susceptible to hydrolysis under acidic or basic conditions, resulting in the breakdown of the polymer chain.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Nucleophiles: Sodium hydroxide (NaOH) or ammonia (NH3) can act as nucleophiles in substitution reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used to induce hydrolysis.

Major Products Formed:

    Oxidation Products: Phosphoric acid derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: Breakdown products including 2-chloroethanol and phosphate ions.

Scientific Research Applications

Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant in polymer chemistry due to its high thermal stability.

    Biology: Investigated for its potential use in drug delivery systems owing to its biocompatibility.

    Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Flame Retardancy: The presence of phosphate groups enhances the polymer’s flame-retardant properties by promoting char formation and reducing flammability.

    Antimicrobial Activity: The chlorine atoms in the polymer contribute to its antimicrobial properties by disrupting microbial cell membranes.

    Chemical Resistance: The polymer’s robust chemical structure provides resistance to various chemicals, making it suitable for protective coatings.

Comparison with Similar Compounds

    Ethanol, 2-chloro-, phosphate (31), polymer with ethylene oxide and phosphorus oxide (P2O5): Similar in structure but with different polymerization conditions and properties.

    Ethanol, 2-chloro-, phosphate (31), polymer with propylene oxide and phosphorus oxide (P2O5): Differing in the type of oxirane used, leading to variations in mechanical properties.

Uniqueness:

    Thermal Stability: The specific combination of 2-chloroethanol, phosphate, oxirane, and phosphorus oxide (P2O5) provides superior thermal stability compared to similar polymers.

    Chemical Resistance: The polymer’s unique structure offers enhanced resistance to chemical degradation, making it ideal for harsh industrial environments.

This detailed overview provides a comprehensive understanding of Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5), covering its preparation, reactions, applications, and comparisons with similar compounds

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